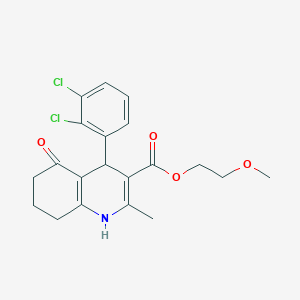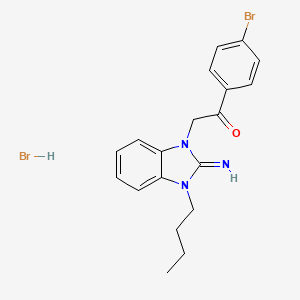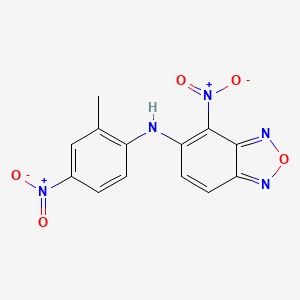![molecular formula C24H34ClN3O3 B5134423 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide](/img/structure/B5134423.png)
4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in pain modulation. It may also interact with the opioid system, which is known to play a role in pain perception.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide exhibits potent analgesic and anti-inflammatory effects in animal models. It has also been found to modulate the immune response, suggesting potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide in lab experiments is its potent antinociceptive and anti-inflammatory activities. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in the treatment of pain and inflammation.
2. Studies to determine its safety and efficacy in humans.
3. Investigation of its potential applications in the treatment of autoimmune diseases.
4. Development of new derivatives with improved potency and selectivity.
5. Investigation of its potential applications in the treatment of other neurological disorders, such as epilepsy and anxiety.
In conclusion, 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It exhibits potent antinociceptive and anti-inflammatory activities and has been investigated for its potential use in the treatment of neuropathic pain and autoimmune diseases. Further research is needed to better understand its mechanism of action and determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide involves the reaction of 4-amino-3-chlorobenzonitrile with 1,4-bis(piperidin-4-yl)butane-1,4-dione in the presence of acetic anhydride and pyridine. The resulting product is then treated with cyclopentylmagnesium bromide to obtain the final compound.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential applications of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide in the field of medicinal chemistry. It has been found to exhibit potent antinociceptive and anti-inflammatory activities in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, as well as its ability to modulate the immune response.
Propiedades
IUPAC Name |
4-[1-(1-acetylpiperidin-4-yl)piperidin-4-yl]oxy-3-chloro-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClN3O3/c1-17(29)27-12-8-20(9-13-27)28-14-10-21(11-15-28)31-23-7-6-18(16-22(23)25)24(30)26-19-4-2-3-5-19/h6-7,16,19-21H,2-5,8-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHFMIKVGYQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NC4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide hydrochloride](/img/structure/B5134352.png)
![3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol](/img/structure/B5134357.png)




![N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5134388.png)
![2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5134393.png)
![5-bromo-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5134396.png)

![N-(2-methoxyethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134401.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B5134418.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)